NFBS is a man-made compound not found naturally. Its significance lies in its ability to introduce both fluorine and a sulfonyl group (SO₂Cl) onto other molecules. This functionality proves useful in the development of novel pharmaceuticals, agrochemicals, and functional materials [1].
The key feature of NFBS's structure is the presence of nine fluorine atoms (F) bonded to the central carbon chain (butane). This creates a highly electron-withdrawing environment, making the sulfuryl chloride (SO₂Cl) group even more reactive [2]. The bulky perfluorinated chain also enhances the electrophilic character and steric hindrance of the molecule [1].
NFBS is primarily used as a reagent in two main types of reactions:
C₆H₆ + NFBS -> C₆H₅F + SO₂ClF + HCl [2]
An example of sulfonylation with NFBS is the reaction with alcohols:
ROH + NFBS -> ROSO₂Cl + HF + HCl [1] (R = alkyl group)
NFBS does not have a biological function and isn't involved in any specific mechanisms within living organisms.
NFBS is a corrosive and reactive compound. It can cause severe skin and eye burns upon contact. Inhalation can irritate the respiratory tract. Due to the presence of fluorine, it's also advisable to avoid prolonged or repeated exposure [3].
Corrosive